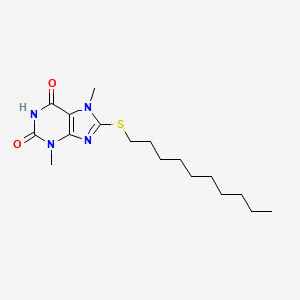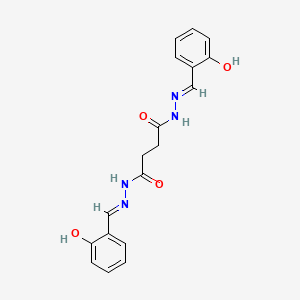
N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide is a chemical compound with the molecular formula C18H18N4O4 and a molecular weight of 354.369 g/mol This compound is known for its unique structure, which includes two hydroxybenzylidene groups attached to a succinohydrazide backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
N’1,N’4-Bis(2-hydroxybenzyliden)bernsteinsäurehydrazid kann durch die Kondensationsreaktion zwischen Bernsteinsäurehydrazid und 2-Hydroxybenzaldehyd synthetisiert werden. Die Reaktion findet typischerweise in einer Ethanol-Lösung unter Rückflussbedingungen statt . Das allgemeine Reaktionsschema ist wie folgt:
Bernsteinsäuredihydrazid+2(2-Hydroxybenzaldehyd)→N’1,N’4-Bis(2-hydroxybenzyliden)bernsteinsäurehydrazid+2H2O
Industrielle Produktionsverfahren
Chemische Reaktionsanalyse
Arten von Reaktionen
N’1,N’4-Bis(2-hydroxybenzyliden)bernsteinsäurehydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel unterschiedliche Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.
Substitution: Die Hydroxygruppen können an Substitutionsreaktionen mit geeigneten Reagenzien teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Säurechloride und Alkylhalogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N’1,N’4-Bis(2-hydroxybenzyliden)bernsteinsäurehydrazid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Metallionen zu bilden.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie antimikrobielle und antioxidative Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, darunter Antikrebs- und entzündungshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.
Analyse Chemischer Reaktionen
Types of Reactions
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
Der Wirkungsmechanismus von N’1,N’4-Bis(2-hydroxybenzyliden)bernsteinsäurehydrazid beinhaltet seine Fähigkeit, über seine Hydrazone- und Hydroxylgruppen Komplexe mit Metallionen zu bilden {_svg_3}. Diese Komplexe können mit verschiedenen molekularen Zielen und Wegen interagieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise wird die antioxidative Aktivität der Verbindung auf ihre Fähigkeit zurückgeführt, freie Radikale abzufangen und Metallionen zu chelatieren.
Vergleich Mit ähnlichen Verbindungen
N’1,N’4-Bis(2-hydroxybenzyliden)bernsteinsäurehydrazid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- N’1,N’4-Bis(2-ethoxybenzyliden)bernsteinsäurehydrazid
- N’1,N’4-Bis(2-methoxybenzyliden)bernsteinsäurehydrazid
- N’1,N’4-Bis(2-(allyloxy)benzyliden)bernsteinsäurehydrazid
- N’1,N’4-Bis(2-(benzyloxy)benzyliden)bernsteinsäurehydrazid
Diese Verbindungen teilen ein ähnliches Bernsteinsäurehydrazid-Rückgrat, unterscheiden sich aber in den Substituenten an den Benzylidengruppen
Eigenschaften
Molekularformel |
C18H18N4O4 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18N4O4/c23-15-7-3-1-5-13(15)11-19-21-17(25)9-10-18(26)22-20-12-14-6-2-4-8-16(14)24/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |
InChI-Schlüssel |
IKQDBMRHCBEHHH-AYKLPDECSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)
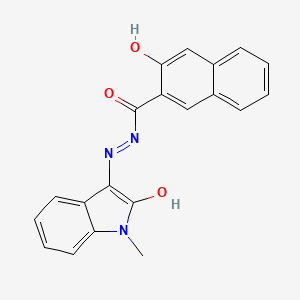
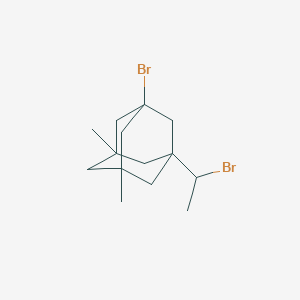
![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709658.png)
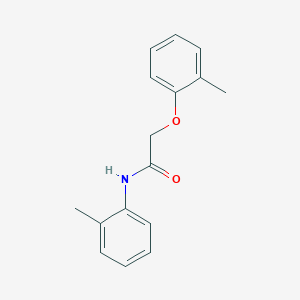
![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)
![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709683.png)
![1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL](/img/structure/B11709685.png)
